N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
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Overview
Description
N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide is a complex organic compound that features an indole moiety, a piperazine ring, and a cyclopentyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the cyclopentyl group via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxindole derivatives, alcohols, and substituted piperazine derivatives .
Scientific Research Applications
N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopentyl-4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanamide
- This compound
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the indole moiety, piperazine ring, and cyclopentyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C22H28N4O3 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-cyclopentyl-4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxobutanamide |
InChI |
InChI=1S/C22H28N4O3/c27-20(24-16-5-1-2-6-16)9-10-21(28)25-11-13-26(14-12-25)22(29)18-15-23-19-8-4-3-7-17(18)19/h3-4,7-8,15-16,23H,1-2,5-6,9-14H2,(H,24,27) |
InChI Key |
IGBXWNLEZNAVAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)N2CCN(CC2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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